molecular formula C20H24N4O B11028837 N-(1H-benzimidazol-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11028837
M. Wt: 336.4 g/mol
InChI Key: KCXCLQGNXZYPML-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE is a complex organic compound that features both benzodiazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid.

    Attachment of Pyrrole Moiety: The pyrrole ring is introduced via a reaction between a suitable pyrrole derivative and the benzodiazole intermediate.

    Final Coupling: The final step involves coupling the benzodiazole-pyrrole intermediate with a cyclohexyl acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties might make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole and pyrrole moieties could play a role in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and benzimidazole share structural similarities with the benzodiazole moiety.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole are structurally related to the pyrrole moiety.

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]ACETAMIDE is unique due to the combination of benzodiazole and pyrrole rings within a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C20H24N4O/c25-19(21-15-18-22-16-8-2-3-9-17(16)23-18)14-20(10-4-1-5-11-20)24-12-6-7-13-24/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,21,25)(H,22,23)

InChI Key

KCXCLQGNXZYPML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

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